molecular formula C16H11FO B2481827 4-Fluoro-2-(p-tolylethynyl)benzaldehyde CAS No. 1322091-22-4

4-Fluoro-2-(p-tolylethynyl)benzaldehyde

Cat. No.: B2481827
CAS No.: 1322091-22-4
M. Wt: 238.261
InChI Key: BDEXWXCUOIRBJP-UHFFFAOYSA-N
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Description

4-Fluoro-2-(p-tolylethynyl)benzaldehyde is an organic compound with the molecular formula C16H11FO. It is characterized by the presence of a fluorine atom at the fourth position, a p-tolylethynyl group at the second position, and an aldehyde group on a benzene ring. This compound is typically a light-yellow to yellow powder or crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde can be achieved through various synthetic routes. One common method involves the Sonogashira coupling reaction, where a halogenated benzaldehyde reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and minimize human error .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(p-tolylethynyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-(p-tolylethynyl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential pharmacological properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(p-tolylethynyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular pathways. The presence of the fluorine atom and the p-tolylethynyl group can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(p-tolylethynyl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the p-tolylethynyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

4-fluoro-2-[2-(4-methylphenyl)ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO/c1-12-2-4-13(5-3-12)6-7-14-10-16(17)9-8-15(14)11-18/h2-5,8-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEXWXCUOIRBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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